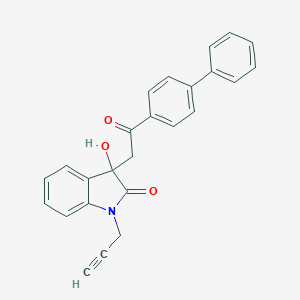![molecular formula C24H22N2O4 B214775 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDP-1 and has been found to have potential applications in various fields such as medicine, agriculture, and industry. In
作用机制
The mechanism of action of BDP-1 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, BDP-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. BDP-1 has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been found to have several biochemical and physiological effects in the body. In particular, it has been found to reduce inflammation and pain, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease. BDP-1 has also been found to have insecticidal properties, which make it a potential candidate for use as a pesticide.
实验室实验的优点和局限性
BDP-1 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of BDP-1 is that it is not very water-soluble, which can make it difficult to administer to animals or to use in certain experimental setups.
未来方向
There are several future directions for research on BDP-1. One area of focus is on its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another area of focus is on its potential use as a pesticide in agriculture. Additionally, there is ongoing research on the mechanism of action of BDP-1 and its potential use in treating other diseases such as cancer and inflammatory disorders. Overall, BDP-1 has shown great potential for use in various fields and is an area of active research.
合成方法
The synthesis of BDP-1 involves a multi-step process that requires several reagents and solvents. The starting material for the synthesis is 2-methoxy-5-nitrobenzoic acid, which is then converted to 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol through a series of chemical reactions. The final step involves the coupling of 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol with 2-(2,3-dimethylphenoxy)acetyl chloride to form BDP-1. The overall yield of the synthesis process is approximately 50%.
科学研究应用
BDP-1 has been extensively studied in scientific research due to its potential applications in various fields. In medicine, BDP-1 has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, BDP-1 has been found to have insecticidal properties and can be used as a pesticide. In industry, BDP-1 has been studied for its potential use in the production of polymers and other materials.
属性
产品名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C24H22N2O4 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-7-6-10-20(16(15)2)29-14-23(27)25-19-13-17(11-12-21(19)28-3)24-26-18-8-4-5-9-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI 键 |
CSQNJVWHCOFNKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
